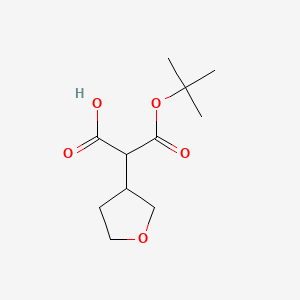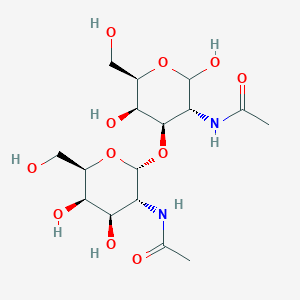
2-(Tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-Oxolane-3,4-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound is characterized by two carboxylic acid groups attached to the third and fourth carbon atoms of the oxolane ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-oxolane-3,4-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of an oxolane derivative, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Industrial Production Methods: Industrial production of (3R,4R)-oxolane-3,4-dicarboxylic acid may involve more scalable and cost-effective methods. These can include the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions: (3R,4R)-Oxolane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting carboxylic acids to acyl chlorides or bromides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic anhydrides, while reduction can produce diols.
科学的研究の応用
(3R,4R)-Oxolane-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (3R,4R)-oxolane-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access. Additionally, the compound can participate in signaling pathways by modulating the activity of receptors and other proteins.
類似化合物との比較
(3S,4R)-Oxolane-2,3,4-triol: This compound has a similar oxolane ring structure but with different functional groups.
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: Another chiral compound with a different backbone and functional groups.
Uniqueness: (3R,4R)-Oxolane-3,4-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C11H18O5/c1-11(2,3)16-10(14)8(9(12)13)7-4-5-15-6-7/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChIキー |
IONAIZMXXFVBQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CCOC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)



![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)

![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)


![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

